molecular formula C37H23IN2 B15040893 2-(3-iodophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole

2-(3-iodophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole

Cat. No.: B15040893
M. Wt: 622.5 g/mol
InChI Key: FVNBGISRYAVUEW-UHFFFAOYSA-N
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Description

2-(3-iodophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. This compound is characterized by the presence of an iodophenyl group and two phenylethynyl groups attached to the imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . This method utilizes organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-iodophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the iodophenyl group.

Scientific Research Applications

2-(3-iodophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-iodophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-iodophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole is unique due to its specific combination of functional groups and the imidazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C37H23IN2

Molecular Weight

622.5 g/mol

IUPAC Name

2-(3-iodophenyl)-4,5-bis[4-(2-phenylethynyl)phenyl]-1H-imidazole

InChI

InChI=1S/C37H23IN2/c38-34-13-7-12-33(26-34)37-39-35(31-22-18-29(19-23-31)16-14-27-8-3-1-4-9-27)36(40-37)32-24-20-30(21-25-32)17-15-28-10-5-2-6-11-28/h1-13,18-26H,(H,39,40)

InChI Key

FVNBGISRYAVUEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC(=CC=C4)I)C5=CC=C(C=C5)C#CC6=CC=CC=C6

Origin of Product

United States

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